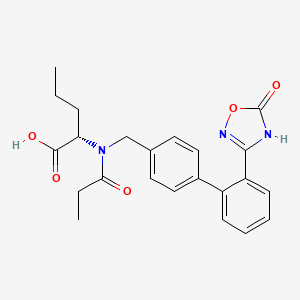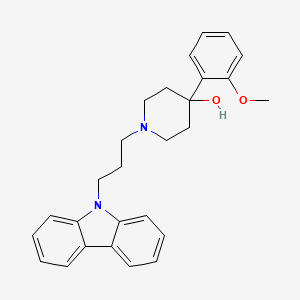![molecular formula C21H16BrN3O B10771066 8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de MNI-136 involucra varios pasos, comenzando con la preparación de la estructura central de benzodiazocina. Las condiciones de reacción típicamente incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza .
Análisis De Reacciones Químicas
MNI-136 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
MNI-136 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como ligando en estudios de química de coordinación. En biología, se ha estudiado por sus posibles efectos en los procesos celulares. En medicina, se está investigando MNI-136 por sus posibles aplicaciones terapéuticas, incluido su papel como inhibidor en varias vías bioquímicas. Industrialmente, puede utilizarse en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de MNI-136 implica su interacción con dianas moleculares específicas. Se sabe que se une a ciertos receptores y enzimas, modulando su actividad. Esta interacción puede afectar varias vías celulares, lo que lleva a los efectos bioactivos observados. Las dianas moleculares y las vías exactas involucradas aún están bajo investigación, pero los estudios iniciales sugieren un papel significativo en la modulación de los procesos de transducción de señales .
Comparación Con Compuestos Similares
MNI-136 se puede comparar con otros compuestos similares, como otros derivados de benzodiazocina. Estos compuestos comparten una estructura central similar, pero pueden diferir en sus sustituyentes, lo que lleva a variaciones en su bioactividad y aplicaciones. La singularidad de MNI-136 radica en sus sustituyentes específicos, que confieren propiedades farmacológicas distintas. Compuestos similares incluyen otros derivados de benzodiazocina con diferentes sustituyentes en los anillos fenilo y piridina .
Propiedades
Fórmula molecular |
C21H16BrN3O |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
8-bromo-5-(3-pyridin-4-ylphenyl)-3,4-dihydro-1H-1,6-benzodiazocin-2-one |
InChI |
InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26) |
Clave InChI |
BLAQAVITPVXJJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C(C=C(C=C2)Br)N=C1C3=CC=CC(=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![[14C]Mtep](/img/structure/B10771002.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)



![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
